molecular formula C13H14 B14551687 1-Ethyl-8-methylnaphthalene CAS No. 61886-71-3

1-Ethyl-8-methylnaphthalene

Cat. No.: B14551687
CAS No.: 61886-71-3
M. Wt: 170.25 g/mol
InChI Key: BWLHVWLTADBTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-8-methylnaphthalene (CAS 61886-71-3) is a polycyclic aromatic hydrocarbon (PAH) with a naphthalene backbone substituted by an ethyl group at position 1 and a methyl group at position 7. Its molecular formula is C₁₃H₁₄, with a molecular weight of 170.25 g/mol (calculated from atomic masses). The compound exhibits a log octanol-water partition coefficient (logP) of 3.711, indicating moderate hydrophobicity .

Properties

CAS No.

61886-71-3

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-ethyl-8-methylnaphthalene

InChI

InChI=1S/C13H14/c1-3-11-7-5-9-12-8-4-6-10(2)13(11)12/h4-9H,3H2,1-2H3

InChI Key

BWLHVWLTADBTFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC=CC(=C21)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-8-methylnaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate the substitution reactions .

Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Ethyl-8-methylnaphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-ethyl-8-methylnaphthalene in biological systems involves its interaction with specific molecular targets. For instance, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Key Properties

  • Structure : The ethyl and methyl substituents introduce steric effects that influence its reactivity and physical behavior.
  • Research on exo-tetrahydrodicyclopentadiene (JP-10) and related compounds highlights its role in optimizing fuel density and combustion efficiency .

Comparison with Structurally Similar Compounds

The following analysis compares 1-ethyl-8-methylnaphthalene with alkylated naphthalenes and related PAHs.

Physical-Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C) Applications
This compound 61886-71-3 C₁₃H₁₄ 170.25 3.711 Not reported High-energy fuels
1-Methylnaphthalene 90-12-0 C₁₁H₁₀ 142.20 3.870 245–247 Solvent, reference in GC
2-Methylnaphthalene 91-57-6 C₁₁H₁₀ 142.20 3.720 241–243 Chemical intermediate
1-Ethylnaphthalene 1127-76-0 C₁₂H₁₂ 156.22 4.100 268–270 Research applications
2-Ethyl-7-methylnaphthalene 17059-55-1 C₁₃H₁₄ 170.25 3.711 Not reported Under investigation

Notes:

  • Ethyl-substituted naphthalenes (e.g., this compound) exhibit higher logP values than methyl derivatives, suggesting increased lipid affinity and environmental persistence .
  • Boiling points for ethyl-methyl derivatives remain understudied, though alkylation generally increases boiling points compared to unsubstituted naphthalene (218 °C) .

Toxicological Profiles

Compound Systemic Effects (Mammals) Key Findings
This compound No direct data available Limited studies; extrapolation from alkylated naphthalenes suggested.
1-Methylnaphthalene Respiratory, hepatic, and renal effects in rodents Inhalation exposure (30 ppm) caused hematological changes in mice .
2-Methylnaphthalene Similar to 1-methylnaphthalene Shown to induce nasal epithelial damage in rats at 10 ppm .
Naphthalene Hemolytic anemia, cataracts, and lung damage LOAEL (lowest observed adverse effect level) = 10 ppm in mice .

Environmental Behavior

  • Degradation : Alkylated naphthalenes resist microbial degradation more than parent naphthalene due to steric hindrance from substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.